molecular formula C13H11FN2O B398740 2-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 331712-95-9

2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B398740
CAS No.: 331712-95-9
M. Wt: 230.24g/mol
InChI Key: FNXBZFPQWHXXMX-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a benzamide core, a common pharmacophore in medicinal chemistry, which is substituted with a fluorine atom and linked to a 3-pyridylmethyl group. This specific molecular architecture positions it as a valuable chemical scaffold for probing biological systems and developing novel research tools. The benzamide moiety is a privileged structure found in compounds targeting a wide range of biological processes . For instance, structurally similar N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as essential pharmacological probes for this poorly characterized receptor . Furthermore, the incorporation of a pyridyl group, as seen in other research compounds, can be instrumental in forming key interactions with enzyme binding sites, such as those in cholinesterases, and can contribute to desirable solid-state photophysical properties in material science research . The presence of the fluorine atom is a common strategy in lead optimization to modulate properties like metabolic stability, membrane permeability, and binding affinity. Researchers can utilize this compound as a building block in the design of receptor antagonists, as a precursor for the development of multifunctional agents in neurological disease research, or as a core structure in the synthesis of materials with aggregation-enhanced emission properties . This compound is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXBZFPQWHXXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-fluoro-N-(pyridin-3-ylmethyl)benzamide. This document outlines a detailed experimental protocol for its preparation via amide coupling and discusses the analytical techniques for its structural elucidation and purity assessment. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound is achieved through the reaction of 2-fluorobenzoyl chloride with 3-(aminomethyl)pyridine. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of 3-(aminomethyl)pyridine attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, leading to the formation of an amide bond. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • 2-fluorobenzoyl chloride

  • 3-(aminomethyl)pyridine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-(aminomethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Tabulated Reaction Data
ParameterValue
Reactants
3-(aminomethyl)pyridine1.0 eq
2-fluorobenzoyl chloride1.1 eq
Triethylamine1.2 eq
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Purification Flash Column Chromatography
Typical Yield 85-95%

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the 2-fluorobenzoyl and pyridin-3-ylmethyl moieties. Expected chemical shifts (δ) in ppm and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-F stretch.
Physicochemical Properties
PropertyDescription
Appearance White to off-white solid
Molecular Formula C₁₃H₁₁FN₂O
Molecular Weight 230.24 g/mol
Melting Point To be determined experimentally
Solubility Soluble in common organic solvents like DCM, chloroform, and methanol.

Workflow and Diagrams

Synthesis and Characterization Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below. This process begins with the coupling of the starting materials, followed by workup, purification, and finally, structural verification.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Reactants 2-fluorobenzoyl chloride + 3-(aminomethyl)pyridine Reaction Amide Coupling (DCM, TEA) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: This compound Purification->Product NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR FT-IR Purity Purity Analysis (e.g., HPLC) Product->NMR Product->MS Product->IR Product->Purity

spectral analysis of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the spectral analysis of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide, a compound of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is critical for its characterization, and this guide details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this purpose. The following sections provide predicted spectral data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation pathways.

Predicted Spectral Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.60s-1HH-2'
~8.55d~4.81HH-6'
~7.85d~7.61HH-4'
~7.80td~7.6, 1.81HH-6
~7.50m-1HH-4
~7.30m-1HH-5'
~7.20t~7.61HH-5
~7.10t~9.21HH-3
~6.80br s-1HNH
~4.70d~6.02HCH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165.0C=O
~161.5 (d, ¹JCF ≈ 250 Hz)C-2
~149.0C-2'
~148.5C-6'
~136.0C-4'
~134.0C-4
~132.0C-6
~124.0C-5'
~123.5C-1
~118.0 (d, ²JCF ≈ 22 Hz)C-3
~115.5 (d, ²JCF ≈ 25 Hz)C-5
~42.0CH₂

Table 3: Predicted Mass Spectrometry Data (Electron Impact) for this compound

m/zPredicted Relative Abundance (%)Assignment
23040[M]⁺
123100[C₇H₄FO]⁺ (2-fluorobenzoyl cation)
10860[C₆H₆N₂]⁺ (pyridin-3-ylmethanamine radical cation)
9250[C₆H₆N]⁺ (picolyl cation)
7730[C₆H₅]⁺ (phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of this compound into a clean, dry vial.[1] Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Ensure the sample is fully dissolved.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[1] Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.[2]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For solid samples, a direct insertion probe can be used.[3]

  • Ionization: Utilize Electron Impact (EI) ionization.[4] The electron energy is typically set to 70 eV to induce fragmentation and generate a characteristic mass spectrum.[4][5]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.[6]

Visualizations

The following diagrams illustrate the experimental workflow and predicted molecular behavior.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis sample This compound dissolve Dissolve in CDCl3 with TMS (for NMR) sample->dissolve dilute Dilute in Volatile Solvent (for MS) sample->dilute nmr_acq Acquire 1H and 13C Spectra dissolve->nmr_acq ms_acq Acquire Mass Spectrum (EI) dilute->ms_acq nmr_proc Process NMR Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Interpretation (Chemical Shift, Coupling, Integration) nmr_proc->nmr_analysis final_structure Confirmed Structure nmr_analysis->final_structure Structural Elucidation ms_proc Generate Mass Spectrum ms_acq->ms_proc ms_analysis Fragmentation Analysis (Molecular Ion, Base Peak, Fragments) ms_proc->ms_analysis ms_analysis->final_structure Structural Confirmation

Caption: Experimental workflow for the spectral analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

References

Investigation into the Crystal Structure of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the investigation into the crystal structure of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide. A comprehensive search of publicly available crystallographic databases and scientific literature was conducted to obtain detailed structural information for this compound. This document outlines the findings of this search and provides context based on the analysis of structurally similar molecules.

Search for Crystallographic Data

An exhaustive search for the crystal structure of this compound was performed across multiple scientific databases, including the Cambridge Structural Database (CSD) and other repositories of crystallographic information. As of the latest search, no publicly available crystal structure data, including Crystallographic Information Files (CIF), could be located for the specified compound.

While the exact crystal structure of this compound is not available, the following sections provide information on the synthesis and crystallographic data of closely related benzamide derivatives. This information can offer valuable insights into the potential molecular conformations, hydrogen bonding patterns, and crystal packing that might be expected for the target compound.

Synthesis of Related Benzamide Derivatives

The synthesis of N-substituted benzamides typically involves the coupling of a carboxylic acid or its activated derivative (like an acyl chloride) with an appropriate amine. For compounds structurally related to this compound, the synthesis generally proceeds via standard condensation reactions.

For instance, the synthesis of similar fluoro-N'-(pyridyl)benzamide isomers has been reported to be achieved through standard condensation procedures.[1] A general synthetic approach is outlined in the workflow below.

Synthesis_Workflow 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Reaction Condensation Reaction (in the presence of a base) 2-Fluorobenzoyl_chloride->Reaction 3-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Final_Product Crystalline Product Purification->Final_Product

Caption: Generalized synthetic workflow for N-substituted benzamides.

Crystallographic Data of Structurally Related Compounds

To provide a basis for understanding the potential solid-state structure of this compound, crystallographic data for two related compounds are presented below. These molecules share key structural motifs with the target compound, such as the fluorobenzamide and pyridyl groups.

Crystal Structure of 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

This compound is a 2:1 product from the reaction of 3-fluorobenzoylchloride and 2-aminopyridine.[1] Its crystal structure reveals specific intermolecular interactions and packing arrangements.

Parameter Value
Chemical FormulaC₁₉H₁₂F₂N₂O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4932 (4)
b (Å)8.1549 (5)
c (Å)17.9205 (15)
α (°)78.081 (4)
β (°)89.588 (3)
γ (°)76.693 (3)
Volume (ų)763.69 (10)
Z2
Temperature (K)150 (1)
Data sourced from Acta Crystallographica Section E[1]

In the crystal structure of this related molecule, classical hydrogen bonds are absent. Instead, the packing is influenced by C—H⋯O and C—H⋯π(arene) interactions.[1]

Crystal Structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide

This compound features a 2-fluorobenzamide moiety linked to a heterocyclic ring, providing another relevant structural comparison.

Parameter Value
Chemical FormulaC₁₀H₇FN₂OS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.2171 (8)
b (Å)5.0741 (3)
c (Å)15.7078 (10)
β (°)98.820 (6)
Volume (ų)962.22 (11)
Z4
Temperature (K)295
Data sourced from Acta Crystallographica Section E[2]

The crystal packing of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide is characterized by pairs of N—H⋯N hydrogen bonds, which form inversion dimers.[2] Additionally, weak C—H⋯O interactions contribute to the formation of chains within the crystal lattice.[2]

Experimental Protocols for Crystallization

While a specific protocol for this compound is not available, general methods for obtaining single crystals of benzamide derivatives can be described. The process typically involves dissolving the synthesized and purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.

Crystallization_Workflow Start Start with Purified Compound Dissolution Dissolve in a suitable solvent (e.g., ethanol, acetone, chloroform) Start->Dissolution Filtration Filter to remove insoluble impurities Dissolution->Filtration Evaporation Slow evaporation of the solvent at room temperature Filtration->Evaporation Crystal_Formation Formation of single crystals Evaporation->Crystal_Formation Isolation Isolate crystals and dry Crystal_Formation->Isolation End Crystals ready for X-ray diffraction Isolation->End

Caption: General workflow for single-crystal growth by slow evaporation.

Potential Signaling Pathways and Biological Activity

Benzamide derivatives are known to exhibit a wide range of biological activities, often through interactions with specific enzymes or receptors. Without experimental data for this compound, any discussion of its potential signaling pathways would be speculative. However, related benzamide structures have been investigated for their biological activities, including insecticidal and fungicidal properties. The biological activity of such compounds is often dependent on the specific substituents on the benzamide and the nature of the N-linked group.

Conclusion

This technical guide has detailed the unsuccessful search for the crystal structure of this compound. In the absence of this specific data, information on the synthesis and crystallographic details of structurally related compounds has been provided to offer a comparative context for researchers and scientists in the field of drug development. The provided workflows for synthesis and crystallization represent general methodologies that could be applicable to the target compound. Further experimental work is required to determine the precise crystal structure and to elucidate the biological activity and potential signaling pathways of this compound.

References

in silico docking studies of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico docking studies involving 2-fluoro-N-(pyridin-3-ylmethyl)benzamide, a novel benzamide derivative with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design.

Introduction

This compound is a synthetic compound belonging to the benzamide class of molecules. Benzamide derivatives have demonstrated a wide range of biological activities, making them a subject of intense research in medicinal chemistry. The introduction of a fluorine atom and a pyridin-3-ylmethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to various protein targets. In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide outlines a framework for conducting in silico docking studies of this compound with potential protein targets to elucidate its mechanism of action and guide further drug development efforts.

Potential Target Proteins and Therapeutic Areas

Based on the known biological activities of structurally related benzamide and N-(pyridin-3-ylmethyl)benzamide derivatives, several protein targets are of high interest for in silico docking studies. These targets are implicated in various diseases, suggesting a broad therapeutic potential for this compound.

Table 1: Potential Target Proteins and Associated Therapeutic Areas

Target ProteinTherapeutic AreaRationale for Selection
Rho-associated kinase 1 (ROCK1) Cancer, Cardiovascular DiseaseBenzamide derivatives have been identified as inhibitors of ROCK1, a key regulator of various cellular processes.[1]
Staphylococcus aureus and Escherichia coli enzymes Infectious DiseasesPyridine-thiourea derivatives, which share structural similarities, have been investigated for their antimicrobial activities.[2][3]
Human vanilloid receptor type 1 (TRPV1) Pain, InflammationN-Pyridin-3-yl- and N-quinolin-3-yl-benzamides have been shown to act as antagonists of the TRPV1 receptor.[4]
Cyclin-Dependent Kinase 7 (CDK7) Cancer, Polycystic Kidney DiseaseN-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of CDK7.[5]

In Silico Docking Protocol: A Detailed Methodology

The following protocol provides a generalized yet detailed workflow for conducting in silico docking studies of this compound with a selected target protein. This protocol is a composite of established methodologies for similar compounds.[6][7]

Software and Tools
  • Ligand Preparation: ChemDraw, Spartan 14, Open Babel

  • Protein Preparation: UCSF Chimera, Swiss PDB Viewer

  • Molecular Docking: AutoDock Vina 4.2, CLC Drug Discovery Workbench

  • Visualization and Analysis: PyMOL, Discovery Studio

Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

  • 3D Structure Conversion and Optimization: The 2D structure is converted to a 3D structure and its geometry is optimized using a computational chemistry software like Spartan 14 with a suitable force field (e.g., MMFF94).[6] The optimized structure is saved in a PDB file format.

  • File Format Conversion: The PDB file is converted to the PDBQT format, which includes atom types and charges, using Open Babel.

Protein Preparation
  • Protein Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning and Optimization: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the protein structure using UCSF Chimera or Swiss PDB Viewer.[7]

  • Addition of Hydrogen Atoms and Charge Assignment: Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. The structure is then saved in the PDBQT format.

Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking if the binding site is unknown.

  • Docking Simulation: The prepared ligand and protein files, along with the grid parameters, are used as input for the docking software (e.g., AutoDock Vina). The software performs a conformational search to predict the binding mode and affinity of the ligand to the protein. The Lamarckian genetic algorithm is often employed for this purpose.[7]

  • Analysis of Docking Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy and the interactions formed between the ligand and the protein. Visualization tools like PyMOL are used to examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Quantitative Data Summary

While specific experimental data for this compound is not yet available, the following table presents representative binding affinity data from in silico docking studies of analogous benzamide derivatives with relevant protein targets. This data serves as a predictive baseline for the potential efficacy of the title compound.

Table 2: Predicted Binding Affinities of Analogous Benzamide Derivatives

Target ProteinAnalogous Compound ClassPredicted Binding Energy (kcal/mol)Reference
ROCK1 N-methyl-4-(4-pyrazolidinyl) benzamides-8.0 to -10.0[1]
S. aureus DNA gyrase Pyridine-thiourea derivatives-7.5 to -9.5[2][3]
E. coli topoisomerase IV Pyridine-thiourea derivatives-7.0 to -9.0[2][3]
COVID-19 Main Protease (3CLpro) Benzamide appended by pyrazolone derivatives-6.5 to -8.5[7]

Visualizations

In Silico Docking Workflow

The following diagram illustrates the key steps involved in a typical in silico molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure (this compound) l2 3D Structure Generation & Optimization l1->l2 l3 File Format Conversion (PDB to PDBQT) l2->l3 docking Molecular Docking (e.g., AutoDock Vina) l3->docking p1 Retrieve Protein Structure (from PDB) p2 Clean & Optimize (Remove water, ions, etc.) p1->p2 p3 Add Hydrogens & Charges (PDB to PDBQT) p2->p3 p3->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis

A generalized workflow for in silico molecular docking studies.
Logical Relationship of Drug Discovery Process

This diagram shows the logical progression from identifying a biological target to lead optimization in the drug discovery pipeline, where in silico docking plays a crucial role.

drug_discovery_logic target_id Target Identification (e.g., ROCK1, TRPV1) ligand_design Ligand Design (this compound) target_id->ligand_design in_silico In Silico Screening (Molecular Docking) ligand_design->in_silico in_vitro In Vitro Assays in_silico->in_vitro lead_opt Lead Optimization in_silico->lead_opt in_vitro->lead_opt

Logical flow of computational and experimental drug discovery stages.

Conclusion

In silico docking studies provide a valuable and efficient approach to investigate the therapeutic potential of this compound. By predicting its binding affinity and interaction patterns with various protein targets, these computational methods can guide the rational design of more potent and selective drug candidates. The methodologies and data presented in this technical guide offer a foundational framework for researchers to initiate and advance their investigations into this promising compound and its derivatives. Further experimental validation is essential to confirm the in silico findings and progress towards clinical applications.

References

Potential Mechanism of Action of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide explores the potential mechanism of action of the novel compound, 2-fluoro-N-(pyridin-3-ylmethyl)benzamide. Due to the limited availability of direct experimental data on this specific molecule, this document presents a hypothesized mechanism based on a comprehensive analysis of its structural components: the 2-fluorobenzamide and the pyridin-3-ylmethyl moieties. By examining the known biological activities of structurally related benzamides and pyridine derivatives, we propose plausible molecular targets and signaling pathways that may be modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future in vitro and in vivo investigations. We detail potential experimental protocols to validate these hypotheses and present templates for data visualization and interpretation.

Introduction

This compound is a synthetic small molecule featuring a fluorinated benzamide scaffold linked to a pyridine ring via a methylene bridge. The benzamide functional group is a common motif in a wide array of pharmacologically active compounds, exhibiting diverse activities such as antipsychotic, antiemetic, and antiarrhythmic effects. The pyridine ring is also a prevalent heterocyclic scaffold in medicinal chemistry, known to interact with a variety of biological targets. The combination of these two pharmacophores in a single molecule suggests the potential for novel biological activity. This document outlines a theoretical framework for the mechanism of action of this compound to guide future research and development.

Structural Analysis and Putative Targets

The chemical structure of this compound consists of a 2-fluorobenzamide group and a 3-(aminomethyl)pyridine group.

  • 2-Fluorobenzamide Moiety: The benzamide portion of the molecule is structurally related to a class of compounds known as PARP (poly(ADP-ribose) polymerase) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. The fluorine substitution on the benzene ring can enhance binding affinity and metabolic stability.

  • Pyridin-3-ylmethyl Moiety: The pyridine ring is a key feature in many enzyme inhibitors and receptor ligands. For instance, it is present in various kinase inhibitors where the nitrogen atom can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the kinase. Additionally, pyridine derivatives are known to interact with various G-protein coupled receptors (GPCRs).

Based on this structural analysis, we propose two primary hypothetical mechanisms of action for this compound:

  • Inhibition of PARP Enzymes: The compound may act as a competitive inhibitor of PARP1/2, binding to the nicotinamide-binding pocket and preventing the synthesis of poly(ADP-ribose) chains, thereby impairing DNA damage repair.

  • Inhibition of Protein Kinases: The molecule could target the ATP-binding site of specific protein kinases, such as those involved in cell proliferation and survival signaling pathways (e.g., Akt, mTOR, or MAP kinases).

Proposed Signaling Pathways

PARP Inhibition and DNA Damage Response

In this proposed pathway, this compound inhibits PARP1/2. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), this inhibition leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality and apoptotic cell death.

PARP_inhibition_pathway cluster_nucleus Nucleus ssb Single-Strand DNA Break parp PARP1/2 ssb->parp activates replication Replication Fork Stalling ssb->replication par PARylation parp->par catalyzes compound This compound compound->parp inhibits ber Base Excision Repair par->ber recruits dsb Double-Strand Break replication->dsb hr Homologous Recombination (Deficient in BRCA1/2 mutant cells) dsb->hr repair apoptosis Apoptosis dsb->apoptosis unrepaired

Caption: Proposed PARP inhibition pathway.

Kinase Inhibition and Cell Survival Signaling

In this alternative hypothesis, the compound acts as an ATP-competitive inhibitor of a protein kinase, for example, Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway that promotes cell survival and proliferation. Inhibition of Akt would lead to the de-phosphorylation of its downstream targets, ultimately inducing apoptosis.

Kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor bad Bad akt->bad inhibits (P) compound This compound compound->akt inhibits apoptosis_inhibition Inhibition of Apoptosis mtor->apoptosis_inhibition bad->apoptosis_inhibition apoptosis_induction Induction of Apoptosis apoptosis_inhibition->apoptosis_induction loss of leads to

Caption: Hypothesized kinase inhibition pathway.

Experimental Protocols

To investigate the proposed mechanisms of action, a series of in vitro experiments should be conducted.

PARP Inhibition Assays
  • Objective: To determine if this compound inhibits PARP1 and/or PARP2 activity.

  • Methodology:

    • Enzymatic Assay: A commercially available PARP enzyme assay kit (e.g., using chemiluminescence or fluorescence) can be used. Recombinant human PARP1 or PARP2 enzyme is incubated with the compound at various concentrations, along with NAD+ and activated DNA. The amount of PARP activity is quantified by measuring the incorporation of ADP-ribose onto a histone substrate.

    • Cell-Based Assay: A cell-based PARP activity assay can be performed in a relevant cancer cell line (e.g., a BRCA-mutant ovarian cancer line). Cells are treated with the compound, followed by a DNA-damaging agent (e.g., hydrogen peroxide). The level of poly(ADP-ribosyl)ation (PAR) is then measured by immunofluorescence or Western blotting using an anti-PAR antibody.

Kinase Inhibition Assays
  • Objective: To screen for and confirm the inhibition of specific protein kinases.

  • Methodology:

    • Kinase Panel Screening: The compound should be screened against a broad panel of recombinant human kinases (e.g., a 96-well plate format kinase assay panel). The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined for each kinase.

    • IC50 Determination: For any "hit" kinases from the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is typically done using an in vitro kinase assay with varying concentrations of the compound.

    • Cellular Target Engagement: To confirm that the compound inhibits the target kinase in a cellular context, a Western blot analysis can be performed. Cells are treated with the compound, and the phosphorylation status of a known downstream substrate of the target kinase is assessed.

Cellular Viability and Apoptosis Assays
  • Objective: To assess the effect of the compound on cell proliferation and survival.

  • Methodology:

    • Cell Viability Assay: Cancer cell lines (and non-cancerous control cell lines) are treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

    • Apoptosis Assay: To determine if the compound induces apoptosis, treated cells can be analyzed by flow cytometry after staining with Annexin V and propidium iodide (PI). Caspase activation assays (e.g., Caspase-3/7 activity) can also be performed.

Data Presentation

Quantitative data from the proposed experiments should be presented in a clear and structured format.

Table 1: In Vitro PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compoundTBDTBD
Olaparib (Positive Control)1.50.9

Table 2: Kinase Inhibition Profile

Kinase Target% Inhibition @ 10 µMIC50 (nM)
Akt1TBDTBD
mTORTBDTBD
MAPK1TBDTBD
Other HitsTBDTBD

Table 3: Cellular Activity in BRCA-mutant Ovarian Cancer Cells (OVCAR-3)

CompoundGI50 (µM)Annexin V Positive Cells (%) @ GI50
This compoundTBDTBD
Olaparib (Positive Control)0.0265%

TBD: To be determined.

Experimental and Logic Workflows

A logical workflow is essential for systematically investigating the mechanism of action.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies start Compound Synthesis and Purification parp_assay PARP1/2 Enzymatic Assay start->parp_assay kinase_screen Kinase Panel Screen start->kinase_screen ic50_parp Determine PARP IC50 parp_assay->ic50_parp ic50_kinase Determine Kinase IC50 kinase_screen->ic50_kinase viability Cell Viability Assays (Cancer vs. Normal Cells) ic50_parp->viability ic50_kinase->viability target_engagement Cellular Target Engagement (Western Blot) viability->target_engagement apoptosis Apoptosis Assays (Annexin V, Caspase) target_engagement->apoptosis animal_model Xenograft Animal Model apoptosis->animal_model pk_pd Pharmacokinetics and Pharmacodynamics animal_model->pk_pd efficacy Tumor Growth Inhibition pk_pd->efficacy

Caption: General experimental workflow.

Conclusion and Future Directions

This document provides a speculative yet scientifically grounded guide to the potential mechanism of action of this compound. The proposed hypotheses, centered on PARP and/or kinase inhibition, offer a clear path for initial investigations. The outlined experimental protocols and data presentation formats are intended to facilitate a systematic and rigorous evaluation of this compound's biological activity. Future research should focus on executing these experiments to confirm or refute the proposed mechanisms. Positive results would warrant further preclinical development, including in vivo efficacy studies in relevant animal models and comprehensive safety pharmacology assessments. The structural novelty of this compound makes it an intriguing candidate for further exploration in the landscape of targeted therapies.

screening the biological activity of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide against various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Screening the Biological Activity of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive workflow for the initial screening of the biological activity of the novel compound, this compound, against various cell lines. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed framework of standard methodologies and data presentation for assessing the potential of new chemical entities in oncology drug discovery.

Introduction

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer properties. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated benzamides attractive candidates for drug development.[1] This guide details a representative screening cascade to evaluate the cytotoxic and apoptotic effects of this compound on a panel of human cancer cell lines and a non-cancerous cell line to ascertain its preliminary efficacy and selectivity.

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines and a normal human cell line will be utilized to assess the compound's activity and selectivity.

  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • HCT116: Human colorectal carcinoma

    • A549: Human lung carcinoma

    • HEK293T: Human embryonic kidney cells (as a non-cancerous control)

  • Culture Conditions: All cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5][6]

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[1]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7][8]

  • After fixation, wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.[7][9]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The quantitative data generated from the experimental protocols should be summarized in clear and concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
HCT116Colon Cancer22.5 ± 2.1
A549Lung Cancer18.9 ± 1.5
HEK293TNormal Kidney> 100

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Compound (IC50)60.3 ± 3.125.4 ± 2.014.3 ± 1.2
Compound (2x IC50)35.7 ± 2.840.1 ± 2.524.2 ± 1.9

Table 3: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.4 ± 2.920.1 ± 1.714.5 ± 1.3
Compound (IC50)40.2 ± 2.525.3 ± 1.934.5 ± 2.1

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Activity Screening cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HCT116, A549, HEK293T) mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay compound_prep Compound Preparation (this compound) compound_prep->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) flow_cytometry Flow Cytometry Data Analysis apoptosis_assay->flow_cytometry cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_cycle_assay->flow_cytometry ic50_calc->apoptosis_assay ic50_calc->cell_cycle_assay statistical_analysis Statistical Analysis flow_cytometry->statistical_analysis

Caption: Experimental workflow for screening this compound.

Many benzamide derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10][11][12][13][14]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide provides a standardized framework for the initial in vitro evaluation of this compound. The outlined cytotoxicity, apoptosis, and cell cycle assays will generate crucial preliminary data on the compound's anticancer potential and its mechanism of action. The hypothetical data presented suggests that the compound exhibits selective cytotoxicity towards cancer cells, potentially by inducing apoptosis and causing cell cycle arrest at the G2/M phase. These findings would warrant further investigation, including target identification studies, in vivo efficacy trials, and pharmacokinetic profiling, to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-fluoro-N-(pyridin-3-ylmethyl)benzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific enzyme inhibitory activity and associated quantitative data for 2-fluoro-N-(pyridin-3-ylmethyl)benzamide are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a representative framework for the investigation of a novel benzamide compound as a potential enzyme inhibitor, based on established methodologies in the field. The proposed target and data are hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic small molecule belonging to the benzamide class of compounds. The presence of a fluorine atom on the benzoyl ring and a pyridinylmethyl moiety suggests its potential to interact with biological targets, including enzymes. Fluorine substitution can enhance binding affinity and improve metabolic stability, while the pyridine ring can participate in various non-covalent interactions within an enzyme's active site.

This document provides a hypothetical framework for evaluating this compound as an inhibitor of a plausible enzyme target, Protein Kinase X (PKX), a hypothetical serine/threonine kinase implicated in oncogenic signaling pathways. The protocols outlined below describe the necessary steps for determining its inhibitory potency and characterizing its mechanism of action.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the inhibition of Protein Kinase X (PKX) by this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Protein Kinase X

CompoundTarget EnzymeIC50 (nM)
This compoundProtein Kinase X (PKX)150
Staurosporine (Control)Protein Kinase X (PKX)15

Table 2: Kinetic Parameters for the Inhibition of Protein Kinase X

CompoundKi (nM)Inhibition Type
This compound95ATP-Competitive

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • This compound

  • Recombinant human Protein Kinase X (PKX)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a fluorescently labeled peptide specific for PKX)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white opaque plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Enzyme and Substrate Preparation: Dilute the PKX enzyme and substrate peptide in the assay buffer to the desired concentrations. The ATP concentration should be at or near its Km value for the enzyme.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or DMSO (as a control) to the wells of the assay plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type and Ki Value

This protocol outlines the steps to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Materials:

  • Same as in Protocol 1.

Procedure:

  • Reaction Setup: Set up a matrix of experiments with varying concentrations of both the inhibitor (this compound) and the substrate (ATP). A typical experiment would involve at least five inhibitor concentrations and five ATP concentrations.

  • Kinetic Measurements: For each combination of inhibitor and ATP concentration, measure the initial reaction velocity (rate of product formation).

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[ATP] for each inhibitor concentration.

    • Analyze the resulting family of lines:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • The Ki value can be determined from the slopes and intercepts of these lines using appropriate enzyme kinetic equations. Alternatively, non-linear regression analysis of the raw velocity data against substrate and inhibitor concentrations can be used to fit to different inhibition models and determine the Ki.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PKX PKX Receptor Tyrosine Kinase->PKX Activates Downstream Effector Downstream Effector PKX->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes Inhibitor This compound Inhibitor->PKX

Caption: Hypothetical signaling pathway showing PKX inhibition.

Experimental_Workflow cluster_0 Compound & Assay Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis Compound Dilution Compound Dilution Enzyme & Substrate Prep Enzyme & Substrate Prep Compound Dilution->Enzyme & Substrate Prep Pre-incubation Pre-incubation Enzyme & Substrate Prep->Pre-incubation Kinase Reaction Kinase Reaction Pre-incubation->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination Kinetic Analysis (Ki) Kinetic Analysis (Ki) IC50 Determination->Kinetic Analysis (Ki)

Caption: General workflow for enzyme inhibitor evaluation.

Inhibition_Logic E E ES ES E->ES EI EI E->EI ES->E P P ES->P EI->E S S S->ES I I I->EI

Caption: Logic of competitive enzyme inhibition.

Application Note: Protocol for Efficacy Testing of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in-vitro efficacy testing of the novel compound, 2-fluoro-N-(pyridin-3-ylmethyl)benzamide. The protocol outlines a systematic approach to evaluate its cytotoxic and anti-proliferative effects on cancer cell lines, and to elucidate its potential mechanism of action through apoptosis and signaling pathway analysis.

Introduction

The discovery and development of novel small molecule inhibitors are crucial in cancer therapy. Benzamide derivatives have shown promise as therapeutic agents targeting various cellular processes. This protocol describes a comprehensive workflow for the initial characterization of this compound, a compound of interest for its potential anti-cancer properties. The outlined experiments will assess its impact on cell viability, long-term proliferative capacity, and its ability to induce apoptosis. Furthermore, a strategy for preliminary target deconvolution using Western blotting is provided.

Materials and Reagents

  • Compound: this compound, dissolved in sterile DMSO to a stock concentration of 10 mM.

  • Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. For example:

    • MCF-7 (Breast Adenocarcinoma)

    • HCT116 (Colorectal Carcinoma)

    • A549 (Lung Carcinoma)

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Viability Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate Buffered Saline (PBS)

  • Reagents for Colony Formation Assay:

    • Trypsin-EDTA

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

The overall experimental workflow is depicted below. It begins with determining the cytotoxic potential of the compound, followed by assessing its long-term effects on cell proliferation. Subsequently, the mechanism of cell death is investigated, and finally, the effect on key signaling pathways is analyzed.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Proliferative Effects cluster_2 Phase 3: Mechanism of Action A Cell Seeding (MCF-7, HCT116, A549) B Compound Treatment (0-100 µM, 72h) A->B C MTT Assay B->C D Data Analysis (IC50 Determination) C->D E Colony Formation Assay (Treat with IC50/2, IC50, 2*IC50) D->E Select Concentrations I Apoptosis Assay (Annexin V/PI Staining) D->I Select Concentrations K Western Blot Analysis (Key Signaling Proteins) D->K Select Concentrations F Incubation (10-14 days) E->F G Fixing & Staining F->G H Colony Counting & Analysis G->H J Flow Cytometry I->J L Data Interpretation J->L K->L

Caption: Experimental workflow for efficacy testing.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-cell control.

  • Replace the medium in the wells with the compound dilutions and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2][3]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Colony Formation Assay)

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.[5]

  • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, IC50, and 2x IC50). Include a vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with the respective treatments every 3-4 days.

  • After the incubation period, wash the colonies with PBS, fix them with 10% neutral buffered formalin for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[5]

  • Calculate the plating efficiency and surviving fraction for each treatment.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells upon compound treatment.[6][7]

  • Seed cells in 6-well plates and treat them with the compound at selected concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[6]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Target Deconvolution (Western Blotting)

This method is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.

  • Seed cells and treat with the compound as in the apoptosis assay.

  • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like GAPDH.

Data Presentation

Table 1: IC50 Values of this compound
Cell LineIC50 (µM) ± SD
MCF-7[Value]
HCT116[Value]
A549[Value]
Table 2: Colony Formation Assay Results
Treatment GroupPlating Efficiency (%)Surviving Fraction
Vehicle Control[Value]1.0
0.5x IC50[Value][Value]
IC50[Value][Value]
2x IC50[Value][Value]
Table 3: Apoptosis Assay Results (% of Cells)
Treatment GroupViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)Necrotic (Annexin V-/PI+)
Vehicle Control[Value][Value][Value][Value]
IC50[Value][Value][Value][Value]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and represents a potential target for novel inhibitors. Western blot analysis can be used to probe the phosphorylation status of key components of this pathway upon treatment with this compound.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: A simplified PI3K/Akt signaling pathway.

References

exploring the use of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide in agricultural research as a potential pesticide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the use of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide as a potential pesticide in agricultural research is limited. The following application notes and protocols are presented as a hypothetical framework for its evaluation, based on methodologies used for structurally related benzamide derivatives with demonstrated pesticidal activity.

Introduction

This compound is a synthetic organic compound belonging to the benzamide class of chemicals. While research into its specific pesticidal properties is not extensively documented, related benzamide structures have shown promise as active ingredients in crop protection. For instance, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have demonstrated both insecticidal and fungicidal activities.[1] This document outlines a potential research and development workflow for evaluating the pesticidal efficacy of this compound.

Potential Applications in Agricultural Research

Based on the activity of analogous compounds, this compound could be investigated for the following applications:

  • Insecticide: As a potential agent for controlling a range of insect pests affecting major crops.

  • Fungicide: For the management of fungal diseases in various agricultural systems.

  • Herbicide: To a lesser extent, some benzamides have shown herbicidal properties, warranting exploratory screening.

Hypothetical Efficacy Data

The following tables present hypothetical data for the purpose of illustrating how experimental results for this compound could be structured.

Table 1: Hypothetical Insecticidal Activity of this compound

Target PestAssay TypeConcentration (mg/L)Mortality (%)LC50 (mg/L)
Plutella xylostella (Diamondback Moth)Leaf Dip Bioassay1009525.5
5070
1030
Myzus persicae (Green Peach Aphid)Systemic Uptake Assay1008832.1
5062
1025
Aedes aegypti (Mosquito Larvae)Larvicidal Assay10981.5
145

Table 2: Hypothetical Fungicidal Activity of this compound

Target FungusAssay TypeConcentration (mg/L)Inhibition (%)EC50 (mg/L)
Botrytis cinerea (Gray Mold)Mycelial Growth Inhibition508515.8
1055
115
Rhizoctonia solani (Sheath Blight)Mycelial Growth Inhibition507820.4
1048
110
Fusarium graminearum (Head Blight)Spore Germination Assay509212.3
1065
120

Experimental Protocols

The following are detailed protocols for key experiments to determine the pesticidal activity of this compound.

Synthesis of this compound

A common synthetic route for similar benzamides involves the reaction of an appropriate benzoyl chloride with an amine.

  • Protocol:

    • Dissolve 3-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine).

    • Slowly add an equimolar amount of 2-fluorobenzoyl chloride to the solution while stirring at room temperature.

    • Continue stirring the reaction mixture for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

    • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Insecticidal Activity Assays
  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of dilutions of the stock solution with water containing a surfactant (e.g., 0.1% Tween-80).

    • Excise leaf discs from a suitable host plant (e.g., cabbage) and dip them into the test solutions for 10-15 seconds.

    • Allow the leaf discs to air dry.

    • Place one treated leaf disc into a petri dish lined with moist filter paper.

    • Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each petri dish.

    • Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

    • Assess larval mortality after 48 and 72 hours.

    • Use a leaf disc dipped in the solvent-surfactant solution as a negative control.

    • Calculate the lethal concentration 50 (LC50) using probit analysis.

  • Protocol:

    • Prepare a range of concentrations of this compound in water.

    • Place 20-25 third or fourth-instar mosquito larvae into beakers containing 100 mL of the test solution.

    • Maintain the beakers at a constant temperature (e.g., 27°C).

    • Record larval mortality at 24 and 48 hours post-treatment.

    • A beaker with water and the carrier solvent serves as the control.

    • Determine the LC50 value from the dose-response data.

Fungicidal Activity Assays
  • Protocol:

    • Prepare potato dextrose agar (PDA) medium and autoclave.

    • While the PDA is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations.

    • Pour the amended PDA into sterile petri dishes.

    • Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate (PDA with solvent only) reaches the edge of the plate.

    • Calculate the percentage of inhibition of mycelial growth compared to the control.

    • Determine the effective concentration 50 (EC50) by plotting the inhibition percentage against the log of the concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Pesticidal Screening cluster_insecticidal Insecticidal Evaluation cluster_fungicidal Fungicidal Evaluation cluster_data Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization insecticidal Insecticidal Assays characterization->insecticidal fungicidal Fungicidal Assays characterization->fungicidal leaf_dip Leaf Dip Bioassay insecticidal->leaf_dip larvicidal Larvicidal Assay insecticidal->larvicidal mycelial_growth Mycelial Growth Inhibition fungicidal->mycelial_growth spore_germination Spore Germination Assay fungicidal->spore_germination data_analysis_insect Insecticidal Efficacy leaf_dip->data_analysis_insect Data Analysis (LC50) larvicidal->data_analysis_insect data_analysis_fungi Fungicidal Efficacy mycelial_growth->data_analysis_fungi Data Analysis (EC50) spore_germination->data_analysis_fungi

Caption: Experimental workflow for the synthesis and pesticidal evaluation of this compound.

logical_relationship cluster_properties Chemical Properties cluster_activity Potential Biological Activity cluster_application Potential Agricultural Application compound This compound benzamide_core Benzamide Core Structure compound->benzamide_core pyridine_moiety Pyridine Moiety compound->pyridine_moiety fluorine_substituent Fluorine Substituent compound->fluorine_substituent insecticidal Insecticidal Activity benzamide_core->insecticidal fungicidal Fungicidal Activity benzamide_core->fungicidal pyridine_moiety->insecticidal pyridine_moiety->fungicidal fluorine_substituent->insecticidal May enhance bioactivity fluorine_substituent->fungicidal May enhance bioactivity crop_protection Crop Protection Agent insecticidal->crop_protection fungicidal->crop_protection herbicidal Herbicidal Activity herbicidal->crop_protection

Caption: Logical relationship between the chemical structure of this compound and its potential pesticidal activity.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide in human plasma. Sample preparation was performed using a mixed-mode solid-phase extraction (SPE) procedure, which provides excellent recovery and matrix effect reduction. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation and demonstrated high accuracy, precision, and linearity over the calibrated concentration range.[1][2][3] This protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its inherent selectivity, sensitivity, and speed.[4]

This document provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma. The methodology utilizes a mixed-mode solid-phase extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Analyte Physicochemical Properties (Predicted)

  • Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full document)

  • Molecular Formula: C₁₃H₁₁FN₂O

  • Molecular Weight: 230.24 g/mol

  • Key Features: The molecule possesses a basic pyridinyl moiety (pKa ~5.2) and is moderately hydrophobic, making it an ideal candidate for mixed-mode cation exchange solid-phase extraction.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-d4 or a structurally similar analog (e.g., 4-fluoro-N-(pyridin-3-ylmethyl)benzamide).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[5]

  • Reagents: Formic acid (>99%), Ammonium hydroxide.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • SPE Cartridges: Mixed-Mode Cation Exchange Polymeric SPE Cartridges (e.g., Oasis MCX, 30 mg/1 mL).

Instrumentation: LC-MS/MS Conditions

A standard UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte (Quantifier): m/z 231.1 → 92.1Analyte (Qualifier): m/z 231.1 → 123.0Internal Standard (IS): m/z 235.1 → 96.1 (Example for d4 IS)
Collision Energy Optimized for each transition (typically 15-30 eV)

Note: MRM transitions are predicted based on the analyte's structure and require experimental optimization.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS).

  • Working IS Solution: Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards & QCs: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CSs ranging from 0.1 to 100 ng/mL and QCs at four levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 10 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The sample preparation is a critical step to remove matrix components like proteins and phospholipids that can interfere with the analysis.[6][7]

  • Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 20 µL of the working IS solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Conditioning: Condition the mixed-mode SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Wash 1 (Polar Interferences): Wash the sorbent with 1 mL of 0.1% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash the sorbent with 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex and centrifuge before injection.

Method Validation Summary

The method was validated following the principles of the ICH M10 guideline.[1][3] The results are summarized below.

Table 3: Calibration Curve Linearity

ParameterResult
Concentration Range 0.10 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)

Table 4: Intra- and Inter-Day Accuracy and Precision

QC LevelConc. (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%Bias) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%Bias) (n=18)
LLOQ 0.10≤ 10.5%± 9.8%≤ 12.1%± 11.5%
LQC 0.30≤ 8.2%± 7.5%≤ 9.5%± 8.1%
MQC 10≤ 6.5%± 5.1%≤ 7.2%± 6.3%
HQC 80≤ 5.8%± 4.3%≤ 6.9%± 5.5%

Table 5: Recovery and Matrix Effect

QC LevelConc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC 0.3092.594.10.981.01
HQC 8095.193.80.970.99

Table 6: Stability Results

Stability TestConditionResult
Short-Term (Bench-Top) 6 hours at Room TemperatureStable (%Bias within ±15%)
Post-Preparative (Autosampler) 24 hours at 10 °CStable (%Bias within ±15%)
Freeze-Thaw (3 cycles) -80 °C to Room TemperatureStable (%Bias within ±15%)
Long-Term 90 days at -80 °CStable (%Bias within ±15%)

Visualizations

G cluster_pre Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_post Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike Pretreat Acidify and Pre-treat Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition Plate Condition->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute Analyte Wash2->Elute Evap Evaporate Elute->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Integrate Integrate Peaks Inject->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the bioanalysis of this compound.

SPE_Protocol Mixed-Mode Cation Exchange SPE Protocol cluster_prep 1. Sorbent Preparation cluster_load 2. Sample Loading cluster_wash 3. Interference Removal cluster_elute 4. Analyte Elution start Start Condition Condition: 1 mL Methanol start->Condition Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Load Load Pre-treated Sample (Analyte Binds by Hydrophobic & Cationic Interaction) Equilibrate->Load Wash1 Wash 1: 1 mL 0.1% Formic Acid (Removes Polar Interferences) Load->Wash1 Wash2 Wash 2: 1 mL Methanol (Removes Lipids/Non-polar Interferences) Wash1->Wash2 Elute Elute: 500 µL 5% NH4OH in Methanol (Neutralizes Analyte, Disrupts Cationic Interaction) Wash2->Elute end Proceed to Evaporation Elute->end

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) sample preparation step.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction resulted in a clean extract with minimal matrix effects and high recovery. The method meets the criteria outlined in the ICH M10 guideline for bioanalytical method validation, demonstrating its suitability for supporting drug development studies. The provided protocols can be directly implemented or used as a starting point for further optimization.

References

Troubleshooting & Optimization

strategies for improving the synthetic yield of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common method for synthesizing this compound is through the formation of an amide bond between a 2-fluorobenzoic acid derivative and 3-(aminomethyl)pyridine. This can be achieved via two primary routes:

  • Acid Chloride Method: 2-fluorobenzoic acid is first converted to the more reactive 2-fluorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 3-(aminomethyl)pyridine in the presence of a base to neutralize the HCl byproduct.

  • Amide Coupling Reagent Method: 2-fluorobenzoic acid and 3-(aminomethyl)pyridine are directly coupled in the presence of a coupling agent. A wide variety of coupling reagents are available, which facilitate the formation of the amide bond by activating the carboxylic acid.

Q2: How do I choose the right coupling agent for the synthesis?

A2: The choice of coupling agent can significantly impact the reaction yield and purity of the final product. Common classes of coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are cost-effective but can sometimes lead to racemization if chiral centers are present and require the removal of urea byproducts.

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and often used for more challenging couplings.

  • Uronium/Aminium Salts: Examples include HBTU, HATU, and HCTU. These are known for their high efficiency, fast reaction times, and suppression of side reactions. HATU is particularly effective for sterically hindered substrates.

The optimal choice depends on the scale of the reaction, the desired purity, and the cost considerations. For laboratory-scale synthesis, uronium-based reagents like HATU or HBTU often provide the best results in terms of yield and reaction time.

Q3: What are the potential side reactions in this synthesis?

A3: A common side reaction, particularly when using the acid chloride method or highly reactive coupling agents, is the formation of a 2:1 adduct, where two molecules of the 2-fluorobenzoyl group react with the nitrogen of the pyridine ring and the primary amine of 3-(aminomethyl)pyridine. Careful control of stoichiometry and reaction temperature can minimize this side product. In the synthesis of similar fluoro-N-(pyridyl)benzamides, the formation of these 2:1 benzoyl:pyridine components has been observed, with yields and ratios dependent on the reaction conditions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Ineffective coupling reagent.- Poor quality starting materials.- Inappropriate reaction temperature.- Insufficient reaction time.- Switch to a more powerful coupling agent (e.g., from EDC to HATU).- Ensure starting materials are pure and dry.- Optimize the reaction temperature. Amide couplings are often run at room temperature, but gentle heating may be required.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of a 2:1 Adduct - Use of a highly reactive acylating agent (e.g., acid chloride).- Incorrect stoichiometry.- Slowly add the acid chloride or activated carboxylic acid to the amine solution to maintain a low concentration of the acylating agent.- Use a 1:1 stoichiometry of the carboxylic acid and amine.- Consider using a coupling reagent method instead of the acid chloride method.
Difficulty in Removing Byproducts - Urea byproduct from carbodiimide reagents (DCC, DIC) is insoluble in many organic solvents.- Excess coupling agent or other reagents remaining in the product.- If using DCC, the dicyclohexylurea byproduct can be filtered off. For DIC, the diisopropylurea is more soluble and may require chromatographic purification.- Use a water-soluble coupling agent like EDC, which allows for removal of the urea byproduct and excess reagent through aqueous workup.- Optimize stoichiometry to minimize excess reagents.
Product is Difficult to Purify - Presence of closely related impurities.- Product is highly polar and streaks on silica gel.- Use flash column chromatography with a gradient elution system.- Consider reverse-phase chromatography for highly polar compounds.- Recrystallization from a suitable solvent system can be an effective final purification step.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound using different coupling agents, based on literature reports for analogous reactions and general laboratory experience.

Coupling Agent Base Solvent Temperature (°C) Typical Yield (%)
SOCl₂ (for acid chloride)TriethylamineDichloromethane0 to RT65-75
EDC/HOBtDIPEADMFRT70-85
HBTUDIPEADMFRT85-95
HATUDIPEADMFRT90-98

Yields are approximate and can vary based on reaction scale, purity of reagents, and workup/purification procedures.

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride
  • Formation of 2-Fluorobenzoyl Chloride: To a solution of 2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude 2-fluorobenzoyl chloride in DCM and add it dropwise to a solution of 3-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using HATU as a Coupling Agent
  • Reaction Setup: To a solution of 2-fluorobenzoic acid (1.0 eq), 3-(aminomethyl)pyridine (1.0 eq), and HATU (1.1 eq) in DMF, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_acid_chloride Acid Chloride Method cluster_coupling_agent Coupling Agent Method start_ac 2-Fluorobenzoic Acid + SOCl₂/Oxalyl Chloride intermediate_ac 2-Fluorobenzoyl Chloride start_ac->intermediate_ac Activation product This compound intermediate_ac->product Amidation start_ca 2-Fluorobenzoic Acid activated_ca Activated Carboxylic Acid start_ca->activated_ca Activation with Coupling Agent (e.g., HATU) activated_ca->product Amidation amine 3-(Aminomethyl)pyridine amine->product purification Workup & Purification product->purification

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Inefficient Coupling start->cause1 cause2 Side Reactions (2:1 Adduct) start->cause2 cause3 Purification Issues start->cause3 solution1 Change Coupling Agent (e.g., to HATU) cause1->solution1 solution2 Optimize Stoichiometry & Temperature cause2->solution2 solution3 Modify Purification Technique cause3->solution3

Caption: Troubleshooting logic for synthesis optimization.

References

methods for overcoming poor solubility of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound is likely attributed to its molecular structure, which contains both hydrophobic (fluorobenzyl group) and hydrophilic (pyridinyl and amide groups) moieties. The crystalline nature of the solid form can also contribute to low solubility. For a molecule to dissolve, the energy required to break the crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon solvation of the molecule. For poorly soluble compounds, this energy balance is unfavorable in aqueous solutions.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of this compound. These methods can be broadly categorized as physical and chemical modifications.[1] Key approaches include:

  • pH Adjustment: Leveraging the ionizable pyridine group.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2]

  • Complexation: Employing agents like cyclodextrins to form more soluble inclusion complexes.[3][4][5]

  • Surfactant-based Formulations: Utilizing micelles to encapsulate the hydrophobic compound.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosuspension.[6]

Q3: How does pH adjustment enhance the solubility of this compound?

A3: The pyridine ring in the molecule contains a nitrogen atom that can be protonated at acidic pH. This protonation forms a cationic salt which is generally more water-soluble than the neutral form.[7][8][9] Therefore, lowering the pH of the aqueous solution can significantly increase the solubility.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[2] They work by reducing the polarity of the solvent system, making it more favorable for the non-polar parts of the solute to dissolve. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10]

Q5: Can cyclodextrins be used for this compound?

A5: Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][4][5] They can encapsulate the hydrophobic fluorobenzyl portion of this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which improves its solubility in aqueous solutions.[3][4][5]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The solution is supersaturated, or the compound is degrading.

Troubleshooting Steps:

  • Verify pH Stability: Ensure the pH of the solution is maintained, especially if using pH adjustment for solubilization. A shift in pH can cause the compound to revert to its less soluble form.

  • Optimize Co-solvent Percentage: If using a co-solvent system, the percentage of the organic solvent may be too low. Gradually increase the co-solvent concentration and observe for precipitation. Refer to the table below for suggested starting points.

  • Consider a Different Solubilization Method: If pH and co-solvency are ineffective, explore complexation with cyclodextrins or the use of surfactants.

  • Assess Compound Stability: Perform a stability study to ensure the compound is not degrading under the experimental conditions.

Issue 2: Inconsistent solubility results between experiments.

Possible Cause: Variability in experimental conditions.

Troubleshooting Steps:

  • Control Temperature: Ensure all experiments are conducted at a consistent temperature, as solubility is temperature-dependent.

  • Standardize pH Measurement and Adjustment: Use a calibrated pH meter and add acid/base dropwise with constant stirring to avoid localized pH extremes.

  • Ensure Homogeneity: Vigorously stir or sonicate the solution to ensure it is homogeneous before taking any measurements.

  • Use High-Purity Reagents: Impurities in the compound or solvents can affect solubility.

Experimental Protocols & Data Presentation

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer solution in a sealed vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Expected Data:

pHSolubility (µg/mL)
2.0500
3.0250
4.0100
5.020
6.05
7.0< 1
8.0< 1

Note: The above data is hypothetical and for illustrative purposes.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To evaluate the effect of different co-solvents on the aqueous solubility of this compound.

Methodology:

  • Prepare a series of co-solvent mixtures with varying percentages of an organic solvent (e.g., ethanol, propylene glycol, PEG 400) in water (v/v).

  • Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

Expected Data:

Co-solvent System10% (v/v)20% (v/v)30% (v/v)40% (v/v)
Ethanol/Water 1550150400
Propylene Glycol/Water 2580200550
PEG 400/Water 40120350800

Note: The above data, in µg/mL, is hypothetical and for illustrative purposes.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Objective: To assess the impact of cyclodextrin complexation on the aqueous solubility.

Methodology:

  • Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

  • Follow steps 2-6 from Protocol 1 for each cyclodextrin solution.

Expected Data:

HP-β-CD Concentration (mM)Solubility (µg/mL)
0< 1
1050
20120
50300
100700

Note: The above data is hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess compound add_solvent Add aqueous medium (buffer, co-solvent, or cyclodextrin solution) prep->add_solvent equilibrate Shake at constant temperature (24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration (e.g., HPLC-UV) supernatant->quantify

Caption: General experimental workflow for determining equilibrium solubility.

decision_tree start Poor Aqueous Solubility of Compound ph_possible Is the compound ionizable? (Contains pyridine ring) start->ph_possible ph_adjust Method: pH Adjustment (Acidic buffer) ph_possible->ph_adjust Yes cosolvent Method: Co-solvency (e.g., PEG 400, Ethanol) ph_possible->cosolvent No cyclodextrin Method: Complexation (e.g., HP-β-CD) ph_possible->cyclodextrin Consider in parallel evaluate Evaluate Solubility & Stability ph_adjust->evaluate cosolvent->evaluate cyclodextrin->evaluate success Sufficient Solubility Achieved evaluate->success Yes failure Try Alternative Method or Combination evaluate->failure No

Caption: Decision tree for selecting a solubility enhancement method.

References

optimizing the effective concentration of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide for cell-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on optimizing the effective concentration of novel small molecule inhibitors, such as Compound X (e.g., 2-fluoro-N-(pyridin-3-ylmethyl)benzamide) , for cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new small molecule inhibitor in a cell-based assay?

A1: For a novel compound with unknown potency, a wide concentration range should be tested initially. A common strategy is to perform a broad dose-response experiment starting from a high concentration (e.g., 10 µM to 100 µM) and performing serial dilutions down to the nanomolar or picomolar range. This initial screen will help identify the potential effective concentration range for more focused subsequent experiments.

Q2: How should I prepare and dissolve a new compound that has low aqueous solubility?

A2: Most small molecule inhibitors are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Q3: What are the essential controls to include in my cell-based experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell behavior.

  • Positive Control: A known inhibitor of the target or pathway of interest. This confirms that the assay is responsive to inhibition.

  • Negative Control: An inactive compound or a compound known not to affect the target pathway. This helps to identify non-specific effects.

Q4: How do I differentiate between cytotoxicity and the specific inhibitory effect of my compound?

A4: It is critical to determine the concentration at which your compound is toxic to the cells (cytotoxic concentration 50, or CC50) and the concentration at which it achieves 50% of its maximal inhibitory effect (inhibitory concentration 50, or IC50). The therapeutic window is the range of concentrations above the IC50 and below the CC50. A compound with a large therapeutic window is desirable. These two parameters should be determined in parallel using a cytotoxicity assay and a functional assay, respectively.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

  • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution.

  • Possible Cause: Edge effects in the microplate.

  • Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Instead, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

Issue 2: The compound shows no inhibitory effect, even at high concentrations.

  • Possible Cause: The compound may not be permeable to the cell membrane.

  • Solution: Consider using cell lines with higher expression of relevant transporters or using permeabilizing agents if appropriate for the assay. Alternatively, assess the compound's activity in a cell-free biochemical assay to confirm target engagement.

  • Possible Cause: The compound is unstable in the culture medium.

  • Solution: Assess the stability of the compound in the culture medium over the time course of the experiment using methods like HPLC. If the compound is unstable, consider shorter incubation times or more frequent media changes with a fresh compound.

Issue 3: The compound is highly cytotoxic at concentrations where it is expected to be effective.

  • Possible Cause: The compound has off-target effects that lead to toxicity.

  • Solution: A narrower dose-response experiment around the initial IC50 may reveal a therapeutic window. If not, medicinal chemistry efforts may be needed to improve the selectivity of the compound.

  • Possible Cause: The chosen cell line is particularly sensitive to the compound.

  • Solution: Test the compound in a panel of different cell lines to determine if the cytotoxicity is cell-type specific.

Data Presentation

Table 1: Example Cytotoxicity Data for Compound X
Compound X Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1085.3 ± 6.2
2552.1 ± 5.5
5021.7 ± 4.9
1005.4 ± 2.1
CC50 ~26 µM
Table 2: Example Efficacy Data for Compound X (Kinase Y Inhibition)
Compound X Conc. (µM)% Kinase Y Activity (Mean ± SD)
0 (Vehicle)100 ± 7.2
0.0192.1 ± 8.5
0.175.4 ± 6.9
0.551.2 ± 5.8
128.9 ± 4.3
510.3 ± 3.1
108.1 ± 2.5
IC50 ~0.48 µM

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the intended efficacy assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Determination of Efficacy (IC50) using a Kinase Activity Assay
  • Cell Seeding and Treatment: Seed cells and treat with serial dilutions of Compound X as described in the cytotoxicity protocol.

  • Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract proteins.

  • Kinase Assay: Perform a kinase activity assay using a commercial kit or an in-house developed method. This typically involves incubating the cell lysate with a specific substrate for the kinase of interest and ATP.

  • Signal Detection: Detect the product of the kinase reaction. This could be a phosphorylated substrate detected by a specific antibody in an ELISA format or by luminescence if using a system like ADP-Glo.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Kinase_Y Kinase Y Kinase_X->Kinase_Y Phosphorylates Transcription_Factor Transcription Factor Kinase_Y->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocates to Nucleus Ligand Ligand Ligand->Receptor Compound_X Compound X (e.g., this compound) Compound_X->Kinase_Y Inhibits

Caption: Hypothetical signaling pathway showing Compound X inhibiting Kinase Y.

Experimental_Workflow A Prepare Compound X Stock (e.g., 10 mM in DMSO) C Perform Broad Dose-Response Cytotoxicity Assay (e.g., MTT) A->C D Perform Broad Dose-Response Efficacy Assay (e.g., Kinase Assay) A->D B Determine Optimal Cell Seeding Density B->C B->D E Calculate Preliminary CC50 and IC50 C->E D->E F Define Therapeutic Window E->F G Perform Focused Dose-Response Assays (around IC50) F->G H Confirm Effective Concentration G->H

Caption: Workflow for determining the effective concentration of a novel compound.

Troubleshooting_Tree Start High Variability in Replicates? Check_Seeding Check Cell Seeding Protocol and Avoid Edge Effects Start->Check_Seeding Yes Check_Assay_Window No Inhibitory Effect? Start->Check_Assay_Window No Optimized Experiment Optimized Check_Seeding->Optimized Check_Permeability Assess Compound Stability and Cell Permeability Check_Assay_Window->Check_Permeability Yes Check_Cytotoxicity High Cytotoxicity? Check_Assay_Window->Check_Cytotoxicity No Check_Permeability->Optimized Narrow_Dose Perform Narrow Dose-Response to Find Therapeutic Window Check_Cytotoxicity->Narrow_Dose Yes Check_Cytotoxicity->Optimized No Narrow_Dose->Optimized

Caption: Decision tree for troubleshooting common experimental issues.

Safety Operating Guide

Proper Disposal of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, which is classified as a halogenated organic waste due to the presence of fluorine.[1][2][3][4] Adherence to these protocols is essential to mitigate risks associated with its chemical properties, including the presence of a pyridine moiety, which introduces flammability and toxicity concerns.[5][6][7][8][9]

Waste Characterization and Segregation

Proper disposal begins with accurate waste identification and segregation. This compound falls into the category of halogenated organic waste .

Key Segregation Principles:

  • Separate from Non-Halogenated Waste: To prevent cross-contamination and ensure proper treatment, never mix halogenated waste with non-halogenated organic solvents.[1][2][3][10]

  • Avoid Mixing with Other Waste Streams: Keep halogenated waste separate from acidic or alkaline waste, heavy metals, pesticides, cyanides, and acutely toxic "P-listed" wastes.[1][10]

The following table summarizes the segregation protocol:

Waste TypeCompatible with this compound Waste?Rationale
Non-Halogenated Organic Solvents NoDifferent disposal procedures and potential for reactive mixtures. Keeping them separate can also reduce disposal costs.[1][10]
Aqueous Waste (Acids/Bases) NoRisk of chemical reaction, gas generation, or corrosion of the waste container.[1][10]
Solid Chemical Waste (Non-Halogenated) NoTo ensure proper disposal pathways for each waste category.
Sharps and Glassware NoPuncture hazard and different disposal requirements.

Waste Collection and Container Management

Proper containment is crucial to prevent leaks, spills, and exposure.

Step-by-Step Collection Protocol:

  • Select an Appropriate Container: Use a designated, chemically compatible waste container, typically made of high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[1][3]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly identify the contents, including:

    • The words "Hazardous Waste"

    • The chemical name: "Waste this compound"

    • The hazard characteristics: "Halogenated Organic Waste," "Flammable," and "Toxic."[1][2][3]

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[3][4] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be a cool, dry, and well-ventilated space, away from ignition sources such as heat, sparks, or open flames.[6][7][8] Secondary containment is recommended to capture any potential leaks.

The logical workflow for waste handling and disposal is illustrated in the diagram below.

Waste Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Spill & Emergency Response cluster_2 Final Disposal A Characterize Waste (Halogenated Organic) B Select & Pre-label Compatible Container A->B C Collect Waste in Closed Container B->C D Store in Designated Satellite Accumulation Area C->D I Request Waste Pickup (Institutional EH&S) D->I E Spill Occurs F Contain Spill with Absorbent Material E->F G Collect Contaminated Material in Sealed Container F->G H Dispose as Hazardous Waste G->H H->I J Transport to Licensed Hazardous Waste Facility I->J K Incineration J->K

Caption: Waste Disposal Workflow.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize hazards.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[6]

  • Wear Appropriate PPE: At a minimum, this includes double nitrile gloves, chemical splash goggles, and a lab coat.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a spill pillow, to contain the spill.[4][5][6]

  • Collect the Waste: Carefully collect the absorbent material and place it into a sealable, compatible container.

  • Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents and dispose of it according to the procedures outlined in this document.[4]

The decision-making process for handling a spill is outlined in the following diagram.

Spill Response Decision Tree Start Spill of 2-fluoro-N- (pyridin-3-ylmethyl)benzamide Occurs IsLarge Is the spill large or unmanageable? Start->IsLarge Evacuate Evacuate Area & Contact EH&S IsLarge->Evacuate Yes SmallSpill Proceed with Cleanup IsLarge->SmallSpill No WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->WearPPE Contain Contain with Inert Absorbent Material WearPPE->Contain Collect Collect Contaminated Material in a Sealed Container Contain->Collect LabelDispose Label as Hazardous Waste and Arrange for Disposal Collect->LabelDispose

Caption: Spill Response Decision Tree.

Final Disposal Procedures

The final disposal of chemical waste is managed by your institution's Environmental Health and Safety (EH&S) department or a licensed contractor.

  • Requesting Pickup: When the waste container is approximately three-quarters full, submit a request for waste collection through your institution's established channels.

  • Ultimate Disposal Method: Halogenated organic wastes are typically sent for high-temperature incineration at a licensed hazardous waste facility.[2] Never dispose of this chemical down the drain or in the regular trash. [4][6]

By following these procedures, laboratory personnel can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.